Tuftsin, lys(4)-
Description
Historical Context of Tuftsin (B1682037) Discovery and Initial Characterization
Tuftsin, a naturally occurring tetrapeptide, was first identified and characterized in 1970 by Victor Najjar and Kenneth Nishioka at Tufts University wikipedia.orgnih.govnih.govciteab.com. This pioneering discovery revealed a peptide with potent phagocytosis-stimulating activity, a crucial function in the body's defense mechanisms wikipedia.orgnih.gov. The precise amino acid sequence of tuftsin was subsequently established as Thr-Lys-Pro-Arg (Threonine-Lysine-Proline-Arginine) wikipedia.orgnih.govciteab.combiorxiv.orguni.lu.
Further characterization revealed that tuftsin is not a free-floating molecule but is located within the Fc-domain of the heavy chain of immunoglobulin G (IgG), specifically at residues 289-292 nih.govbiorxiv.org. Its release from the parent IgG molecule into the bloodstream is a tightly regulated enzymatic process involving the sequential action of two enzymes: tuftsin-endocarboxypeptidase, primarily found in the spleen, and leucokininase, present on the outer membrane of phagocytic cells wikipedia.orgbiorxiv.org. This proteolytic cleavage mechanism highlights the physiological importance of tuftsin as a readily available activator of immune cells.
Overview of Endogenous Biologically Active Peptides in Immune Regulation
Endogenous biologically active peptides are integral to the body's immune surveillance and response. These molecules can exert a wide range of effects, either stimulating or inhibiting components of the host immune system, including leukocytes, macrophages, neutrophils, and mast cells wikipedia.org. Beyond their well-known antimicrobial properties, many of these peptides possess immunomodulatory functions, contributing to processes such as wound healing, angiogenesis, and the regulation of cytokine production wikipedia.orgmitoproteome.org.
Examples of such peptides include defensins, cathelicidins, and histatins, which are found across various organisms and play diverse roles in host defense wikipedia.orgmitoproteome.org. The endogenous opioid peptides, such as enkephalins, endorphins, and endomorphins, also demonstrate immunoregulatory properties by influencing immune cell functions like activation, differentiation, proliferation, phagocytosis, and cytokine production. The multifaceted roles of these peptides underscore their significance as natural modulators of immune homeostasis and as potential templates for therapeutic development.
Rationale for Academic Research into Tuftsin Analogs
Academic research into tuftsin analogs is driven by the desire to understand the fundamental principles governing peptide function and to develop compounds with enhanced or modified immunomodulatory properties. By systematically altering the amino acid sequence of tuftsin, researchers aim to elucidate structure-activity relationships (SAR) and identify analogs with improved stability, potency, or specificity, thereby overcoming limitations of the native peptide citeab.com.
Amino acid substitutions can be broadly categorized as conservative, where the replacing amino acid possesses similar properties to the original, often resulting in minimal functional disruption, or radical, where the properties differ significantly, potentially leading to substantial changes in protein structure or function. Understanding these relationships is crucial for rational peptide design. Specific amino acid positions within a peptide may be highly critical for its activity, exhibiting low tolerance to substitutions, while others might be more amenable to change without significant loss of function. This detailed understanding of how sequence modifications translate into functional changes is a cornerstone of peptide drug discovery.
The native tuftsin sequence is Thr-Lys-Pro-Arg (TKPR) nih.govbiorxiv.org. A particular focus of academic research has been on the analog where the Arginine (Arg) at position 4 is substituted with Lysine (B10760008) (Lys), resulting in the sequence Thr-Lys-Pro-Lys (TKPK), denoted as Tuftsin, lys(4)-. This substitution is of interest because both Arginine and Lysine are basic, positively charged amino acids, suggesting a potentially conservative change in terms of charge.
Notably, the tetrapeptide Thr-Lys-Pro-Lys (TKPK) is the naturally occurring tuftsin analog found in canines wikipedia.orgbiorxiv.org. Research has indicated that Thr-Lys-Pro-Lys can be as active as the original Thr-Lys-Pro-Arg in certain immunomodulatory functions biorxiv.org. However, some studies also suggest that while [Lys4]tuftsin exhibits considerable tuftsin-like activity, it may require higher dosages to achieve effects comparable to native tuftsin. This nuance highlights the subtle yet significant impact a seemingly conservative amino acid swap can have on a peptide's potency and pharmacological profile. Investigations into Tuftsin, lys(4)- contribute to a deeper understanding of the specific structural requirements at the C-terminus for optimal immunomodulatory activity and inform the design of future tuftsin-based therapeutics.
Table 1: Key Characteristics and Activities of Tuftsin and Tuftsin, lys(4)-
| Feature | Tuftsin (Thr-Lys-Pro-Arg) | Tuftsin, lys(4)- (Thr-Lys-Pro-Lys) |
| Sequence | Thr-Lys-Pro-Arg (TKPR) | Thr-Lys-Pro-Lys (TKPK) |
| Origin | Human IgG (Fc-domain) | Canine analog (natural) |
| Position 4 Residue | Arginine (Arg) | Lysine (Lys) |
| Charge at Position 4 | Positive (basic) | Positive (basic) |
| Reported Activity | Immunostimulatory, enhances phagocytosis, migration, chemotaxis, antigen presentation, bactericidal, tumoricidal, anti-inflammatory nih.govnih.govciteab.combiorxiv.org | Immunostimulatory, reported as "as active" as native tuftsin biorxiv.org; "considerable tuftsin-like activity at high dosage" |
Properties
CAS No. |
63138-91-0 |
|---|---|
Molecular Formula |
C21H40N6O6 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H40N6O6/c1-13(28)17(24)19(30)25-14(7-2-4-10-22)20(31)27-12-6-9-16(27)18(29)26-15(21(32)33)8-3-5-11-23/h13-17,28H,2-12,22-24H2,1H3,(H,25,30)(H,26,29)(H,32,33)/t13-,14+,15+,16+,17+/m1/s1 |
InChI Key |
GOWXMLHORJHYPZ-XAJHFOFHSA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
TKPK |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Lys-tuftsin tuftsin, Lys(4)- tuftsin, lysine(4)- |
Origin of Product |
United States |
Molecular Biogenesis and Endogenous Regulation of Tuftsin Like Peptides
Enzymatic Processing and Release Mechanisms of Canonical Tuftsin (B1682037)
The liberation of active tuftsin from its parent IgG molecule is a two-step enzymatic process that occurs in different locations within the body. nih.gov This cascade ensures that the peptide is released in a controlled manner to interact with its target cells.
The initial step in tuftsin biogenesis occurs primarily in the spleen. wikipedia.org A specific enzyme, tuftsin-endocarboxypeptidase, cleaves the IgG heavy chain. wikipedia.org This enzyme nicks the polypeptide chain at the carboxy-terminal side of the tuftsin sequence, specifically at the Arginine-Glutamic acid (Arg-Glu) bond located at positions 292-293. wikipedia.orgilsl.br This action exposes the arginine residue at the C-terminus of the tuftsin sequence, creating an intermediate precursor molecule known as leukokinin-S. wikipedia.org This precursor, still attached to the larger IgG fragment, circulates in the blood and tissues. wikipedia.org
The final release of the active tuftsin tetrapeptide occurs at the surface of its target cells, which are primarily phagocytes like neutrophils and macrophages. wikipedia.orgnih.gov The circulating leukokinin-S binds to the outer membrane of these cells. wikipedia.org A second enzyme, named leukokininase, which is an exopeptidase located on the phagocytic cell membrane, then performs the final cleavage. wikipedia.orgnih.gov Leukokininase acts on the amino-terminal end of the tuftsin sequence, cleaving the bond between Lysine-288 and Threonine-289. wikipedia.org This releases the free, biologically active tuftsin (Thr-Lys-Pro-Arg), which can then bind to specific receptors on the same or neighboring phagocytic cells to exert its immunomodulatory effects. wikipedia.orgnih.gov
| Step | Enzyme | Location | Substrate | Cleavage Site | Product |
|---|---|---|---|---|---|
| 1 | Tuftsin-endocarboxypeptidase | Spleen | IgG Heavy Chain | Arg(292)-Glu(293) bond (C-terminus) | Leukokinin-S (bound to IgG fragment) |
| 2 | Leukokininase | Phagocyte Cell Membrane | Leukokinin-S | Lys(288)-Thr(289) bond (N-terminus) | Active Tuftsin (Thr-Lys-Pro-Arg) |
Structural Features and Conformational Studies of Tuftsin Analogs
Primary Sequence Determinants and Their Structural Variations
The biological activity of Tuftsin (B1682037) and its analogs is intrinsically linked to their primary amino acid sequence. The substitution of the C-terminal arginine in Tuftsin with lysine (B10760008) to form Tuftsin, lys(4)- introduces subtle yet significant changes in the peptide's chemical properties and, consequently, its structural and functional attributes.
Chemical Characterization of the Lys(4)- Substitution
The defining feature of Tuftsin, lys(4)- is the replacement of the guanidinium (B1211019) group of arginine with the primary amino group of lysine at the fourth position. This substitution alters the charge distribution and hydrogen bonding potential at the C-terminus of the peptide. While both arginine and lysine are basic amino acids and are positively charged at physiological pH, the guanidinium group of arginine is a more delocalized and stronger base (pKa ~12.5) compared to the ε-amino group of lysine (pKa ~10.5).
This difference in basicity and the geometry of the side chains can influence the peptide's interactions with its molecular targets. The guanidinium group of arginine is planar and can participate in a greater number of hydrogen bonds compared to the more flexible and less branched amino group of lysine. These chemical distinctions are fundamental to understanding the potential differences in the biological activity and receptor binding affinity between Tuftsin and its Lys(4)- analog.
Table 1: Comparison of Physicochemical Properties of Arginine and Lysine Side Chains
| Feature | Arginine Side Chain | Lysine Side Chain |
|---|---|---|
| Functional Group | Guanidinium | Primary Amino |
| pKa | ~12.5 | ~10.5 |
| Geometry | Planar | Flexible |
| Hydrogen Bond Donors | 5 | 3 |
Comparative Sequence Analysis with Physiologically Active Tuftsin Variants
The primary sequence of Tuftsin, Thr-Lys-Pro-Arg, has been the subject of extensive structure-activity relationship studies, leading to the synthesis and evaluation of numerous analogs. Comparing Tuftsin, lys(4)- (Thr-Lys-Pro-Lys) with other active variants provides insights into the structural requirements for biological function.
For instance, the canine analogue of Tuftsin is Thr-Lys-Pro-Lys, indicating that this substitution is found in nature. Other active analogs include modifications at various positions, such as [Ala¹]-Tuftsin and elongated versions. The conservation of a basic amino acid at position 4 appears to be a crucial determinant for retaining immunological activity, although the specific nature of this residue can modulate the potency and spectrum of action. The proline residue at position 3 is considered essential for inducing a turn in the peptide backbone, a key conformational feature for receptor recognition.
Table 2: Primary Sequences of Tuftsin and Selected Physiologically Active Analogs
| Compound Name | Sequence | Position 4 Residue |
|---|---|---|
| Tuftsin | Thr-Lys-Pro-Arg | Arginine |
| Tuftsin, lys(4)- | Thr-Lys-Pro-Lys | Lysine |
| [Ala¹]-Tuftsin | Ala-Lys-Pro-Arg | Arginine |
Theoretical and Experimental Conformational Analysis
The three-dimensional structure of Tuftsin and its analogs in solution is not static but exists as an ensemble of interconverting conformers. Understanding these conformational preferences is key to deciphering their mechanism of action at a molecular level.
Proposed Secondary Structural Motifs (e.g., Beta-Turn Conformations)
A significant body of research from both theoretical modeling and experimental studies, such as nuclear magnetic resonance (NMR) spectroscopy, suggests that Tuftsin and its analogs have a propensity to adopt a β-turn conformation in solution. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a feature often crucial for the biological activity of peptides.
Specifically, a type I or type III β-turn involving the sequence Lys-Pro-Arg-COOH has been proposed for Tuftsin. This turn is stabilized by a hydrogen bond between the carbonyl oxygen of Threonine at position 1 and the amide proton of Arginine at position 4. The proline residue at position 3 plays a critical role in facilitating this turn due to the conformational constraints imposed by its cyclic side chain. Molecular dynamics simulations have been employed to explore the conformational landscape of Tuftsin and have supported the presence of β-turn structures as low-energy conformers. While direct comparative studies on the specific type and stability of the β-turn in Tuftsin, lys(4)- are less common, the presence of the Proline residue suggests a similar turn motif is likely. The substitution of Arginine with Lysine could, however, influence the stability and population of this turn due to differences in side-chain interactions.
Influence of Amino Acid Modifications on Solution-State Conformations
The conformation of small peptides like Tuftsin in solution is highly sensitive to their amino acid composition. Modifications to the primary sequence can significantly alter the equilibrium between different conformational states.
NMR studies on various Tuftsin analogs have demonstrated that changes in the amino acid sequence can lead to shifts in the preferred conformation. For example, the substitution of Proline at position 3 with another amino acid generally disrupts the β-turn structure and leads to a loss of biological activity.
Receptor Binding and Cellular Interaction Mechanisms of Tuftsin Analogs
Identification and Characterization of Tuftsin (B1682037) Receptors on Immunocompetent Cells
The initial step in understanding tuftsin's immunomodulatory effects involves identifying and characterizing the receptors it binds to on immune cells.
Tuftsin exhibits specific and saturable binding to receptors present on macrophages, monocytes, and granulocytes (neutrophils), which are crucial phagocytic cells of the immune system. This binding is rapid and leads to the potentiation of various cellular functions, including phagocytosis, motility, and bactericidal activities. researchgate.netresearchgate.nettmc.edurenyi.hunih.govresearchgate.netoncotarget.com
Studies on mouse peritoneal macrophages have demonstrated that tuftsin binding is rapid and saturable. researchgate.netnih.gov In contrast, mouse fibroblast and lymphocyte preparations showed no detectable specific tuftsin binding under similar experimental conditions. researchgate.netnih.gov Human lymphocytes exhibited only a threshold binding capacity, while erythrocytes revealed no detectable binding. researchgate.net Notably, Corynebacterium parvum (CP)-stimulated macrophages displayed a significantly lower capacity for tuftsin binding (6- to 10-fold reduction) compared to macrophages stimulated by other agents such as thioglycollate, concanavalin-A, starch, mineral oil, glucan, and Bacillus Calmette Guerrin (BCG), all of which showed similar degrees of tuftsin binding. researchgate.netnih.gov
Upon binding to human granulocytes, tuftsin initially interacts with diffusely distributed receptors on the cell surface. These tuftsin-receptor complexes then rapidly redistribute to form distinct patches within approximately 5 minutes at 37°C, followed by internalization into the cell. tmc.edu
Neuropilin-1 (Nrp1) has been identified as a significant receptor for tuftsin. researchgate.netoncotarget.comnih.govnih.govnih.govaacrjournals.orgaacrjournals.orgnews-medical.netpnas.orgnih.govnih.govtaylorandfrancis.comfrontiersin.org Nrp1 is a single-pass transmembrane glycoprotein (B1211001) that plays diverse roles in development, immunity, and cancer. nih.govnih.gov Tuftsin selectively binds to Nrp1 and can competitively block the binding of vascular endothelial growth factor (VEGF) to this receptor. nih.govaacrjournals.org This interaction is facilitated by a sequence similarity between tuftsin (Thr-Lys-Pro-Arg) and the C-terminus of VEGF (DKPRR). nih.gov
Nrp1 is expressed on various cell types, including macrophages/microglia, endothelial cells, and regulatory T cells (Tregs). researchgate.netoncotarget.comnih.govaacrjournals.org The signaling pathway initiated by tuftsin binding to Nrp1 involves the canonical transforming growth factor beta (TGFβ) pathway, with TGFβ receptor-1 (TβR1) acting as a crucial co-receptor. nih.govnih.gov Experimental evidence, such as the use of the Nrp1 inhibitor EG00229, demonstrates that preventing tuftsin binding to Nrp1 on microglia reverses the anti-inflammatory M2 shift induced by tuftsin, further supporting the role of Nrp1 in tuftsin's signaling. nih.govnih.gov Beyond its established role in immune modulation, tuftsin has also been shown to bind to Angiotensin-converting enzyme 2 (ACE2), another receptor involved in SARS-CoV-2 entry, albeit with a lower binding affinity compared to Nrp1. news-medical.netfrontiersin.org
While Nrp1 is a well-established binding partner, earlier investigations suggested the presence of other tuftsin receptor systems on immunocompetent cells. Affinity chromatography studies initially reported two binding activities in peritoneal granulocytes, corresponding to molecular masses of 250 kDa and 500 kDa, composed of two subunits of 62 kDa and 52 kDa, respectively. researchgate.netnih.gov
Furthermore, tuftsin has been observed to augment the phagocytic response of macrophages not only through non-specific receptors but also via Fc receptors (Fcγ receptors). researchgate.netnih.govnih.govtaylorandfrancis.com Some research indicates that CD11b/CD18 may serve as a specific receptor for tuftsin on macrophages, neutrophils, and monocytes, thereby promoting FcR-mediated phagocytosis. researchgate.net However, the precise role and full characterization of Fcγ receptors and CD11b/CD18 as direct tuftsin receptors, in comparison to Nrp1, continue to be areas of investigation. frontiersin.orgfrontiersin.org
Quantitative Analysis of Analog-Receptor Interactions
Quantitative analysis of tuftsin and its analogs' interactions with their receptors provides crucial insights into their binding characteristics and biological potency.
Binding affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which half of the receptors are occupied at equilibrium. umich.edu Studies have determined the Kd values for tuftsin binding to various immunocompetent cells:
Table 1: Binding Affinities and Receptor Densities of Tuftsin on Immunocompetent Cells
| Cell Type | Temperature (°C) | Equilibrium Dissociation Constant (Kd) | Number of Binding Sites per Cell (Approx.) | Reference |
| Mouse Peritoneal Macrophages | 22 | 5.3 x 10⁻⁸ M (53 nM) | 72,000 | researchgate.netnih.govnih.gov |
| Human Polymorphonuclear Leukocytes | 22 | 130 nM | 50,000 | researchgate.net |
| Human Monocytes | 22 | 125 nM | 100,000 | researchgate.net |
| Human Granulocytes | Not specified | 80 nM (estimated) | Not specified | tmc.edu |
| Neuropilin-1 (Nrp1) | Not specified | 10.65 µmol/L (10650 nM) | Not specified | frontiersin.org |
| ACE2 | Not specified | 460 µmol/L (460000 nM) | Not specified | frontiersin.org |
The binding of tuftsin to Nrp1 is characterized by a Kd of 10.65 µmol/L. frontiersin.org An enhanced tuftsin analog, Thr-Lys-Pro-Pro-Arg (TKPPR), has been shown to bind to Nrp1 with nanomolar affinity, approximately 20-fold more avidly than tuftsin (Thr-Lys-Pro-Arg) itself, highlighting the impact of structural modifications on binding strength. aacrjournals.orgpnas.org
Competitive binding assays are instrumental in evaluating the specificity of tuftsin-receptor interactions and identifying compounds that can modulate these interactions. These assays involve observing the displacement of labeled tuftsin by unlabeled tuftsin or its analogs.
Several tuftsin analogs have been tested for their ability to compete for tuftsin binding sites:
[N-Acetyl-Thr1]tuftsin , an analog considered inactive, did not specifically bind to or compete for tuftsin binding sites on thioglycollate-stimulated macrophages. researchgate.netnih.gov
The tripeptide [Des-Arg4]tuftsin also failed to compete for tuftsin binding sites. researchgate.netnih.gov
[D-Arg4]tuftsin , an analog exhibiting some tuftsin-like activity, showed only a low degree of inhibition of tuftsin binding. researchgate.netnih.gov
In competitive inhibition studies on human granulocytes, tuftsin analogs such as Lys-Pro-Arg , Thr-Lys-Pro-Arg(NO2) , and (DELTA)('3)-pro('3)-tuftsin demonstrated approximate inhibition constants (Ki's) of 33 nM, which were comparable to tuftsin's own Ki (40 nM). tmc.edu This suggests that these analogs retain significant binding affinity to the tuftsin receptor on granulocytes.
The chemotactic peptide f-Met-Leu-Phe (fMLP) showed a two-log difference in its Ki compared to tuftsin, indicating that tuftsin might interact with the same receptor system as fMLP, or at least a closely related one. tmc.edu
The tuftsin antagonist peptide Thr-Lys-Pro-Pro-Arg (TKPPR) has been shown to selectively bind to Nrp1 and effectively block VEGF binding to this receptor. nih.govaacrjournals.orgaacrjournals.org Dimeric and tetrameric forms of TKPPR exhibited significantly increased affinity for Nrp1, underscoring the importance of multivalent interactions in receptor binding. nih.gov Furthermore, tuftsin itself has been demonstrated to effectively impair the binding of the SARS-CoV-2 S1-protein to ACE2 in a dose-dependent manner through competitive binding assays, showing significant inhibition at 156 µM and complete blockage at 625 µM. news-medical.netfrontiersin.org
Intracellular Signaling Cascades Initiated by Receptor Engagement
Upon binding to its specific receptors, tuftsin initiates a series of intracellular signaling cascades that modulate various cellular functions, including changes in intracellular ion concentrations and cyclic nucleotide levels. researchgate.netnih.gov
Modulation of Intracellular Ion Concentrations (e.g., Calcium Efflux)
Tuftsin significantly influences intracellular calcium dynamics, which are crucial for cellular activation and function. Studies have demonstrated that tuftsin enhances the release of 45Ca2+ from human polymorphonuclear leukocytes (PMNL) and macrophages that have been preloaded with the isotope. researchgate.netnih.govdtic.milscispace.com This indicates an efflux of intracellular calcium rather than an increase in calcium uptake from the extracellular medium. nih.gov
The involvement of intracellular calcium as a second messenger in tuftsin-mediated activation of monocytes/macrophages has been clearly established. renyi.huresearchgate.netnih.gov This is supported by findings where the inhibition of superoxide (B77818) anion release, a downstream effect of macrophage activation, by calcium channel blockers like verapamil (B1683045) or calcium chelators such as Quin 2, demonstrated a direct link to intracellular calcium. renyi.hunih.gov
Table 1: Effect of Tuftsin on Intracellular Calcium Levels
| Cell Type | Effect on Intracellular Calcium | Mechanism | Reference |
| PMNL | Enhanced 45Ca2+ efflux | Release from preloaded cells | researchgate.netnih.gov |
| Macrophages | Enhanced 45Ca2+ efflux | Release from preloaded cells | researchgate.netnih.gov |
| Monocytes/Macrophages | Increased [Ca2+]i | Involved as second messenger | renyi.huresearchgate.net |
Regulation of Cyclic Nucleotide Levels (cAMP, cGMP)
Tuftsin also plays a significant role in regulating the intracellular levels of cyclic nucleotides, specifically cyclic AMP (cAMP) and cyclic GMP (cGMP). Incubation of human PMNL and thioglycollate-stimulated mouse peritoneal macrophages with tuftsin leads to a notable increase in intracellular cGMP levels (80-90%) and a concomitant decrease in intracellular cAMP levels (20-25%). researchgate.netnih.gov
These changes in cyclic nucleotide concentrations are rapid, becoming detectable within 4 minutes of incubation, reaching maximal levels between 10-20 minutes, and persisting for at least 60 minutes. nih.gov The similar concentration-dependent effects of tuftsin on both cyclic nucleotide modulation and phagocytosis suggest a direct cause-and-effect relationship between these phenomena. nih.gov Further evidence supporting this link comes from studies showing that 8-Br-cGMP, a cGMP analog, stimulates phagocytosis, while 8-Br-cAMP, a cAMP analog, exerts an inhibitory effect on macrophage phagocytosis. researchgate.netnih.gov
In the context of leprosy patients, tuftsin stimulation resulted in an increase in cGMP levels across all patient groups, with the highest percentage increase observed in normal individuals and the lowest in borderline lepromatous/lepromatous leprosy (BL/LL) groups. Conversely, tuftsin significantly decreased cAMP levels in most groups, except for 7-day-old BL/LL cultures. renyi.hu
Table 2: Effect of Tuftsin on Intracellular Cyclic Nucleotide Levels
| Cell Type | Effect on cGMP Levels | Effect on cAMP Levels | Time to Max Effect | Reference |
| Human PMNL | 80-90% increase | 20-25% decrease | 10-20 min | researchgate.netnih.gov |
| Mouse Peritoneal Macrophages | 80-90% increase | 20-25% decrease | 10-20 min | researchgate.netnih.gov |
| Monocytes/Macrophages (Leprosy Patients) | Increased (variable) | Decreased (variable) | Not specified | renyi.hu |
Downstream Activation of Cell-Specific Signaling Pathways
The engagement of tuftsin with its receptors initiates several critical downstream signaling pathways that dictate its diverse cellular effects. A primary pathway identified involves neuropilin-1 (Nrp1) and the canonical transforming growth factor beta (TGFβ) signaling pathway. nih.govnih.govresearchgate.netgenscript.com.cn Tuftsin binding to Nrp1 leads to the promotion of Smad3 phosphorylation and a reduction in Akt phosphorylation, indicating the activation of the Smad pathway and modulation of the Akt pathway. nih.govnih.govgenscript.com.cn This signaling cascade, particularly through TGFβ receptor-1 (TβR1), is crucial for the tuftsin-induced anti-inflammatory M2 shift in microglia. nih.govnih.govresearchgate.netgenscript.com.cn Additionally, tuftsin promotes the release of TGFβ from target cells, further contributing to this anti-inflammatory phenotype. nih.gov
In another context, tuftsin has been shown to activate macrophages through the NF-κB pathway, leading to their differentiation into M1-type macrophages. tandfonline.com These M1 macrophages then secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Nitric Oxide (NO), and Interleukin-12 (IL-12), which can induce tumor cell apoptosis. tandfonline.com This M1 polarization appears to contrast with the M2 anti-inflammatory shift observed via the Nrp1-TGFβ pathway, suggesting that tuftsin's effects on macrophage polarization may be context-dependent or involve different receptor-mediated mechanisms.
Beyond these, tuftsin stimulation of macrophages also augments the formation of reactive oxygen species (ROS), including O2− and H2O2, contributing to its bactericidal and tumoricidal activities. wikipedia.org Tuftsin also enhances the immunogenic activity of antigen-presenting cells by promoting antigen uptake by T-lymphocytes and facilitating antigen presentation. nih.govwikipedia.org In dendritic cells, tuftsin acts as a cofactor, promoting their maturation, increasing the secretion of IL-12, and inhibiting IL-10 secretion, thereby enhancing anti-tumor immune responses. nih.gov Core molecules like JAK2, STAT1, and AKT1 have been identified within the protein-protein interaction networks influenced by tuftsin, particularly in the context of COVID-19-associated pathways. frontiersin.org
Table 3: Downstream Signaling Pathways Initiated by Tuftsin
| Pathway/Molecule Involved | Cellular Effect | Cell Type/Context | Reference |
| Nrp1-TGFβ-Smad pathway | Anti-inflammatory M2 shift, Smad3 phosphorylation, reduced Akt phosphorylation, TGFβ release | Microglia, Macrophages | nih.govnih.govresearchgate.netgenscript.com.cn |
| NF-κB pathway | M1 macrophage activation, secretion of TNF-α, NO, IL-12 | Macrophages | tandfonline.com |
| ROS formation | Augmentation of O2− and H2O2 | Macrophages | wikipedia.org |
| Antigen Processing | Enhanced antigen uptake and presentation | T-lymphocytes, APCs | nih.govwikipedia.org |
| Dendritic Cell Maturation | Increased IL-12, inhibited IL-10 secretion | Dendritic cells | nih.gov |
| JAK2, STAT1, AKT1 | Core molecules in tuftsin-related networks | Various (e.g., COVID-19 related) | frontiersin.org |
Immunomodulatory Activities of Tuftsin Analogs in in Vitro and Preclinical Models
Preclinical Efficacy in Disease Models (excluding human clinical trials)
Preclinical Antitumor Activity via Immune System Modulation
Tuftsin (B1682037), lys(4)-, with the sequence Lys-Thr-Lys-Lys, is recognized as an immunomodulatory agent with potential therapeutic applications, including in cancer guidetopharmacology.org. This tetrapeptide is reported to enhance phagocytosis, stimulate lymphocyte proliferation, and promote cytokine production, which are crucial aspects of immune system modulation guidetopharmacology.org. Its ability to modulate immune responses positions it as a compound of interest for therapeutic applications in various diseases, including infectious diseases, autoimmune disorders, and cancer guidetopharmacology.org.
While Tuftsin, lys(4)- (Lys-Thr-Lys-Lys) has been identified as an immunomodulatory agent with potential relevance in cancer, detailed research findings and specific data tables focusing solely on its preclinical antitumor activity via immune system modulation were not extensively available in the provided search results. Most detailed preclinical studies on antitumor activity via immune modulation pertain to the parent tuftsin (Thr-Lys-Pro-Arg) or other synthetic tuftsin analogs.
For instance, the parent tuftsin (Thr-Lys-Pro-Arg) has demonstrated antitumor effects by activating various leukocyte populations, including macrophages, natural killer (NK) cells, and granulocytes, rendering them cytotoxic effector cells Current time information in Polk County, US.. Studies have shown that tuftsin can enhance antigen-dependent cell-mediated immunity and augment spleen cell cytotoxicity researchgate.net. Furthermore, tuftsin has been observed to shift macrophages towards a tumor-suppressive M1 phenotype, leading to the production of elevated levels of cytotoxic TNF-α and nitric oxide (NO) nih.gov.
A notable tuftsin derivative, referred to as T peptide (TP), formed by linking four tuftsin peptides, exhibited enhanced stability in vivo and significantly inhibited the relapsed growth of residual tumors in postsurgical mouse models nih.gov. This T peptide was also found to synergize the functions of macrophages and promote their differentiation into the M1 type, contributing to its antitumor effects nih.gov. Other tuftsin-based fusion proteins are also under investigation for their potential in cancer immunotherapy, by influencing cytokine levels and modulating immune responses.
While the general immunomodulatory properties of Tuftsin, lys(4)- (Lys-Thr-Lys-Lys) suggest its potential in oncology through immune system modulation, specific preclinical data, including detailed research findings and quantitative data tables directly attributable to its antitumor activity, are limited in the current literature.
Structure Activity Relationships Sar of Tuftsin and Lys 4 Analogs
Elucidation of Essential Amino Acid Residues for Biological Activity
The specific sequence of the four amino acids in Tuftsin (B1682037) is critical for its immunostimulatory functions. Modifications to any of the residues can lead to significant changes in biological activity, ranging from reduced potency to complete inactivation or even conversion into an antagonist. nih.govbiosyn.com
Each amino acid in the Thr-Lys-Pro-Arg sequence plays a distinct and crucial role in defining the peptide's biological function.
Threonine (Thr) at position 1: The N-terminal threonine is important for activity. While some modifications are tolerated, its replacement can significantly alter potency. For instance, substituting Threonine with Leucine (B10760876) ([Leu1]tuftsin) results in an analog that is less active in stimulating phagocytosis. nih.gov However, cyclization of the N-terminal threonine to produce 5-methyl-2-oxo-oxazolidine-4-carboxylic acid ([O = C Thr1] tuftsin) yields an active analog. nih.gov
Lysine (B10760008) (Lys) at position 2: The lysine residue is a key component of the peptide. The peptide bond between Thr and Lys is susceptible to cleavage by leucine aminopeptidase (B13392206), which is a mechanism of Tuftsin inactivation. nih.govnih.gov Modifications at this position, such as introducing an isopeptide bond, have been explored to increase resistance to enzymatic degradation. nih.gov
Proline (Pro) at position 3: The proline residue is essential for maintaining a specific conformation of the peptide. Nuclear magnetic resonance (NMR) studies suggest that in certain solvents, Tuftsin adopts a preferred conformation, which is crucial for its activity. nih.gov The Pro-Arg dipeptide at the C-terminus is considered the most important moiety for its immunogenic activity. researchgate.netmostwiedzy.pl
Arginine (Arg) at position 4: The C-terminal arginine with its free carboxyl group is vital for the peptide's function. nih.gov The guanidino group of arginine and the specific distance between this group and the N-terminal amino group are critical for receptor binding and subsequent biological response. nih.gov
The substitution of the C-terminal Arginine with Lysine, creating Lys(4)-Tuftsin (Thr-Lys-Pro-Lys or TKPK), has yielded conflicting results regarding its biological activity, particularly its effect on phagocytosis.
One line of research indicates that this substitution leads to a loss of activity. Studies on the immunogenic function of macrophages found that [Lys4]tuftsin was inactive, highlighting the strict structural requirements at the C-terminus for this specific biological effect. researchgate.net
Conversely, other studies report that Lys(4)-Tuftsin is not only active but possesses potent phagocytosis-stimulating effects. Research investigating its impact on infections in mice and rabbits found that Lys(4)-Tuftsin enhanced the engulfing activity of macrophages and the bactericidal activity of polymorphonuclear leukocytes. nih.gov This analog was shown to be effective against Candida albicans and Staphylococcus aureus infections, particularly in immunocompromised hosts. nih.gov The canine analogue of Tuftsin is naturally the tetrapeptide Thr-Lys-Pro-Lys, and it is reported to be as biologically active as human Tuftsin. wikipedia.orgsemmelweis.hu
This discrepancy suggests that the functional outcome of the Arg-to-Lys substitution may be context-dependent, varying with the specific biological assay, cell type, or species being studied.
| Analog | Sequence | Reported Activity | Reference |
|---|---|---|---|
| Tuftsin | Thr-Lys-Pro-Arg | Agonist; stimulates phagocytosis and immunogenic activity. | nih.govresearchgate.net |
| Lys(4)-Tuftsin | Thr-Lys-Pro-Lys | Inactive in augmenting macrophage immunogenic activity. | researchgate.net |
| Lys(4)-Tuftsin | Thr-Lys-Pro-Lys | Active; enhances macrophage engulfing activity and leukocyte bactericidal activity. | nih.gov |
| Canine Tuftsin | Thr-Lys-Pro-Lys | Reported to be as active as human Tuftsin. | wikipedia.orgsemmelweis.hu |
Impact of N-Terminal and C-Terminal Modifications on Biological Potency
Modifications at the N- and C-termini of Tuftsin have profound effects on its biological activity, often determining whether an analog will act as an agonist, an antagonist, or be inactive. nih.gov
N-Terminal Modifications: The N-terminal α-amino group of threonine is a site where modifications can alter stability and activity.
Acetylation: This modification removes the positive charge and can increase peptide stability by preventing degradation by aminopeptidases. sigmaaldrich.com
Conjugation: The N-terminus can be linked to other molecules, such as fullerene C60, to create conjugates with potentially enhanced immunomodulatory properties and greater stability than the native peptide. mostwiedzy.pl
C-Terminal Modifications: The C-terminus is particularly sensitive to modification, and changes here can dramatically alter the peptide's function.
Amidation: Neutralizing the C-terminal carboxyl group generally leads to a decrease or loss of activity.
Peptide Extension: Extending the peptide chain at the C-terminus can convert the agonist into a potent antagonist. The most well-known example is the pentapeptide Thr-Lys-Pro-Pro-Arg (TKPPR), which is a powerful inhibitor of Tuftsin's functions, including phagocytosis and chemotaxis. biosyn.commostwiedzy.plwikipedia.org This antagonist binds to Tuftsin receptors with higher affinity than Tuftsin itself. biosyn.com
Conjugation: Attaching fragments like ethylenediamine (B42938) followed by a fatty acid (e.g., palmitic acid) can enhance antimicrobial activity, especially when incorporated into liposomes. researchgate.net
Influence of Isopeptide Bonds and Branched Peptide Architectures on Activity and Stability
A significant limitation of natural Tuftsin is its short half-life in blood (around 16 minutes) due to its susceptibility to enzymatic degradation. mostwiedzy.pl To overcome this, analogs have been designed with modified peptide backbones to enhance stability while retaining or improving activity.
Isopeptide Bonds: An isopeptide bond is an amide linkage that is not formed between the α-carboxyl and α-amino groups of amino acids. Introducing such a bond can increase resistance to proteases. nih.gov
Analogs have been synthesized where an isopeptide bond is introduced at the Lysine-2 position. For example, in H-Lys(Thr)-Pro-Arg-OH, the α-amino group of Lysine is linked to the carboxyl group of Threonine. This modification aims to protect against cleavage by leucine aminopeptidase. nih.gov
Studies have shown that several of these isopeptide derivatives exhibit a greater ability to increase interleukin-1 (IL-1) secretion by monocytes compared to canonical Tuftsin. nih.gov
Branched Peptide Architectures: Creating multimeric or branched versions of Tuftsin can significantly enhance its biological effects.
Oligomerization: Dimeric and tetrameric forms of Tuftsin antagonists (like TKPPR) have been shown to have greatly increased affinity for receptors such as neuropilin-1. biosyn.com Tetrameric Tuftsin derivatives have also been used as carriers for other molecules. semmelweis.huresearchgate.net
Multiple Antigen Peptides (MAPs): Tuftsin has been used as a stem or core molecule in branched peptide vaccine designs. In a MAP system, multiple copies of an antigenic peptide are synthesized on a lysine core. Using Tuftsin as this core can increase the immunogenicity of the attached antigens. mostwiedzy.pl For example, a branched peptide with four copies of an influenza M2e peptide built on a Tuftsin stem showed a greater humoral and cellular immune response than the M2e monomer alone. mostwiedzy.pl In 2016, a derivative with a branched structure connecting four Tuftsin peptides was developed, which showed enhanced tumor cell killing. researchgate.net
Design Principles for Generating Agonistic, Antagonistic, or Functionally Altered Tuftsin Analogs
The extensive SAR studies on Tuftsin have led to the establishment of several key design principles for creating analogs with specific functions.
Agonist Design: To create an analog that retains or enhances Tuftsin's natural activity, the design should focus on:
Preserving the Core Sequence: The fundamental Thr-Lys-Pro-Arg sequence and the L-configuration of its amino acids are paramount.
Maintaining Key Functional Groups: The free guanidino group of Arg-4 and the ε-amino group of Lys-2 are essential for receptor interaction.
Enhancing Stability: Introducing modifications that resist enzymatic degradation without disrupting the peptide's active conformation is a key strategy. This includes the use of isopeptide bonds or N-terminal modifications that block exopeptidases. nih.govmostwiedzy.pl
Antagonist Design: The primary principle for converting Tuftsin from an agonist to an antagonist is to modify the C-terminus to increase receptor binding affinity while preventing the conformational change required for receptor activation.
C-Terminal Extension: The addition of a proline residue between Pro-3 and Arg-4 to create TKPPR is the most effective known strategy for generating a potent antagonist. mostwiedzy.plwikipedia.org This suggests that increasing the length and altering the conformational flexibility at the C-terminus can inhibit receptor signaling.
Functionally Altered Analog Design: To create analogs with novel functions, such as targeted drug delivery or enhanced imaging, the design principles involve using Tuftsin as a targeting moiety.
Conjugation: Tuftsin can be chemically linked to drugs (e.g., methotrexate), imaging agents, or nanoparticles. mostwiedzy.plsemmelweis.hu Since phagocytic cells like macrophages express Tuftsin receptors, these conjugates can be specifically targeted to these cells. semmelweis.hutaylorandfrancis.com
Multimerization: Creating branched or multimeric structures can be used to increase the avidity of receptor binding or to create scaffolds for vaccines or other therapeutic agents. biosyn.commostwiedzy.pl
| Analog Type | Design Principle | Example | Reference |
|---|---|---|---|
| Agonist | Enhance stability with minimal structural disruption. | Isopeptide bond analogs (e.g., H-Lys(Thr)-Pro-Arg-OH) | nih.gov |
| Antagonist | Extend the C-terminus to block receptor activation. | TKPPR (Thr-Lys-Pro-Pro-Arg) | biosyn.commostwiedzy.pl |
| Functionally Altered | Use as a targeting moiety via conjugation or multimerization. | (M2e)4-Tuftsin (vaccine), Methotrexate-Tuftsin conjugates (drug delivery) | mostwiedzy.plsemmelweis.hu |
Synthetic Methodologies and Chemical Modifications of Tuftsin Analogs
Solid-Phase Peptide Synthesis (SPPS) Techniques for Tuftsin (B1682037) and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides, including Tuftsin and its derivatives, due to its efficiency and ease of automation google.comnih.gov. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin google.com.
Two primary strategies dominate SPPS: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches google.comamericanpeptidesociety.org.
Boc Strategy: This method utilizes acid-labile protecting groups, which are removed using strong acids like trifluoroacetic acid (TFA) google.comamericanpeptidesociety.org. For Tuftsin synthesis, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy has been applied. For instance, the synthesis of pentapeptide (TKPKG) and its oligomeric versions (dimer, 4-mer, 6-mer, and 8-mer) involved Boc-protected amino acid derivatives such as Boc–Gly–OH, Boc–Pro–OH, Boc–Lys(ClZ)–OH, and Boc–Thr(Bzl)–OH psu.educhemotaxis.husemmelweis.hu. The Boc group is cleaved with 33% TFA in dichloromethane (B109758) (DCM) chemotaxis.hu. This strategy was also used for the synthesis of tetratuftsin derivatives on MBHA resin semmelweis.huacs.org.
Fmoc Strategy: The Fmoc strategy is favored for its mild deprotection conditions, utilizing bases like piperidine (B6355638) to remove the Fmoc group americanpeptidesociety.orgacs.orgseplite.com. This allows for the use of acid-sensitive side-chain protecting groups and is compatible with automated peptide synthesizers nih.govamericanpeptidesociety.orgacs.org. Tuftsin analogs have been synthesized on polymeric supports using Fmoc chemistry, where the first amino acid is attached directly to the resin via its carboxylic group acs.org. The peptide chain elongation involves a two-step procedure of deprotection with piperidine and coupling with reagents like N,N′-diisopropylocarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) acs.org. This method has been used for the synthesis of novel tuftsin conjugates with various heterocyclic molecules acs.org and for oligotuftsin-based peptide carriers longdom.orgresearchgate.net.
A comparison of the two strategies is presented in the table below:
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong acid (e.g., TFA) google.comamericanpeptidesociety.org | Mild base (e.g., Piperidine) americanpeptidesociety.orgacs.orgseplite.com |
| Side-Chain Protection | Acid-labile (e.g., Benzyl-based) psu.educhemotaxis.husemmelweis.hu | Acid-stable (e.g., tert-Butyl-based) seplite.comlongdom.org |
| Automation | More challenging due to harsh conditions americanpeptidesociety.org | Easier due to mild conditions nih.govamericanpeptidesociety.orgacs.org |
| Racemization Risk | Lower under basic conditions americanpeptidesociety.org | Can be higher under basic conditions americanpeptidesociety.org |
| Monitoring | Less direct | UV absorption of fluorene (B118485) group nih.govseplite.com |
| Typical Resin | MBHA resin, PAM resin chemotaxis.husemmelweis.hu | Wang resin, Rink Amide MBHA resin longdom.orgmdpi.com |
Oligotuftsin and polytuftsin derivatives, which are polymers or oligomers of the Tuftsin sequence (Thr-Lys-Pro-Arg), have been synthesized to create potential carriers for immunization or drug delivery systems psu.educhemotaxis.huacs.orgnih.govnih.govmostwiedzy.pl.
Oligotuftsin Synthesis: Sequential oligopeptides based on a pentapeptide (TKPKG), derived from canine tuftsin (TKPK) extended by a C-terminal Gly, have been synthesized using stepwise SPPS methodologies psu.educhemotaxis.huacs.orgnih.gov. For example, H–[Thr–Lys–Pro–Lys–Gly]n–NH2 (where n = 1, 2, 4, 6, or 8) were prepared manually on MBHA resin psu.educhemotaxis.husemmelweis.hu. These oligomers showed good solubility and were non-toxic to mouse spleen cells psu.edunih.gov. The synthesis typically involves standard Boc/Bzl or Fmoc/tBu strategies, with careful deprotection and coupling steps psu.educhemotaxis.husemmelweis.hulongdom.org.
Polytuftsin Synthesis: Polytuftsin, (Thr-Lys-Pro-Arg)n, has been synthesized through polycondensation of an amino-free and carboxyl-activated derivative of tuftsin, H2N-Thr-Lys(Z)-Pro-Arg(Tos)-OSu, followed by deprotection and fractionation nih.gov. Another approach involved condensing the p-nitrophenyl ester of Arg(HCl)-Thr-Lys-(2-Cl-Z)-Pro in the presence of HOBt to yield sequential poly(Arg-Thr-Lys-Pro) nih.gov. Polytuftsin has been investigated as a potential precursor for the slow release of tuftsin nih.gov and as a carrier for immunization, improving anti-peptide antibody titers nih.gov.
Solution-Phase Synthesis Approaches for Peptide and Conjugate Production
While SPPS is dominant, solution-phase synthesis methods also play a role in the production of Tuftsin and its conjugates, particularly for specific modifications or when larger quantities are needed without solid support limitations nih.govoup.com.
Conventional solution-phase methods have been used for the stepwise elongation of peptide chains to build up Tuftsin analogs, including tetrapeptides like H-Lys(Thr)-Pro-Arg-OH and H-Lys(Ala)-Pro-Arg-OH, and pentapeptides such as H-Thr-Lys(Ala)-Pro-Arg-OH nih.gov. These methods often involve the use of Boc-protected derivatives nih.gov.
Tuftsin and some of its analogs have also been synthesized via liquid phase methods oup.com. This approach can be advantageous for introducing specific modifications or for the synthesis of conjugates where the solid support might interfere. For instance, the synthesis of muramyl peptide-tuftsin conjugates has been described, where Z-Thr-Lys(Boc)-Pro-Arg-OH was a key intermediate mostwiedzy.pl.
Strategies for Enhancing Peptide Stability against Proteolytic Degradation
Peptides, including Tuftsin, are susceptible to enzymatic degradation by proteases in biological systems, which limits their half-life and therapeutic potential nih.govunibo.it. Various chemical modification strategies have been developed to enhance their stability.
D-Amino Acids: Substituting L-amino acids with their D-enantiomers can significantly increase a peptide's resistance to proteolytic enzymes, as most proteases are specific for L-amino acids asm.orgnih.govnih.gov. The synthesis of Tuftsin analogs containing D-amino acid residues has been reported to improve stability and modulate biological activity nih.govnih.gov. For example, the introduction of an isopeptide bond in Tuftsin, such as in H-Lys(Thr)-Pro-Arg-OH, was reported as a new approach to increase resistance towards enzymatic cleavage nih.gov. Preliminary experiments indicated that the α-peptide bond between Thr and Lys in Tuftsin is cleaved at a significantly higher rate by leucine (B10760876) aminopeptidase (B13392206) than the ε-peptide bond, suggesting that modifications at this site can enhance stability nih.gov.
Peptidomimetics: Peptidomimetics are compounds that mimic the biological activity of a peptide but possess improved properties, such as enhanced metabolic stability, often achieved by incorporating non-natural amino acids or modifying the peptide backbone unibo.itresearchgate.netumontpellier.fr. The design and synthesis of peptidomimetics for Tuftsin aim to create analogs with higher resistance to biodegradation while maintaining or enhancing biological activity unibo.it. For instance, a Tuftsin analogue (PMRI Tuftsin analogue 6) was reported to be degraded less than 2% in 50 minutes, compared to Tuftsin which is completely degraded in vivo in about 8 minutes, while retaining its immunostimulatory activity unibo.it.
Cyclization: Introducing cyclic structures into peptides can significantly enhance their conformational rigidity and stability against proteolytic degradation, as cyclic peptides are less susceptible to exopeptidase activity uochb.czresearchgate.net. While cyclization of Tuftsin itself has been explored, the focus is often on cyclic analogs or conjugates. For instance, studies on cyclic tetrapeptides (CTPs) highlight the challenges and methodologies for their synthesis, including strategies that restrict conformational freedom researchgate.net. The cyclization of Tuftsin in an apolar biophase of a receptor, potentially forming a salt bridge between the lysine (B10760008) ε-amino group and the arginine carboxyl group, has been suggested to be important for its biological effects semmelweis.hu.
Other Conformational Constraints: Beyond cyclization, other strategies involve introducing specific structural elements that restrict the peptide's flexibility, thereby limiting access for proteolytic enzymes and favoring bioactive conformations uochb.czutmb.edu. This can include the incorporation of specific amino acids that induce turns or helices, or the formation of intramolecular bonds. For example, the use of a GFLGC spacer in Tuftsin conjugates, which is cleavable by cathepsin B, can influence drug release and potentially modify stability mdpi.com. The strategic placement of charged amino acids and intramolecular hydrogen bonds can also influence the stability of peptide ions mdpi.com.
Preclinical Therapeutic and Advanced Diagnostic Applications of Tuftsin Analogs and Conjugates
Development of Diagnostic Probes and Imaging Agents
Synthesis of Radiolabeled and Fluorescent Tuftsin (B1682037) Probes for Receptor Studies
The development of radiolabeled and fluorescent tuftsin probes is crucial for understanding tuftsin-receptor interactions and for imaging immune-related processes. These probes enable the visualization and quantification of tuftsin receptors on target cells, primarily phagocytes like macrophages, neutrophils, and monocytes medchemexpress.comchemicalbook.comsnmjournals.orgresearchgate.netcelluars.com.
Radiolabeled Tuftsin Probes Radiolabeled tuftsin analogs are synthesized to allow for non-invasive imaging and detailed receptor binding studies. One notable example involves the synthesis of L-prolyl-3,4-(3)H(N)-tuftsin, a tritiated radiolabeled probe. This probe was obtained through the catalytic hydrogenation of L-3,4-dehydroprolyl-(3)-tuftsin using tritium (B154650) gas, resulting in a high specific activity of 44.9 Ci/mmole tmc.edu.
Another significant radiolabeled conjugate is 99mTc-RP128, which is designed as a tuftsin receptor antagonist. This compound consists of the pentapeptide analog Thr-Lys-Pro-Pro-Arg (TKPPR) linked to a 99mTc-chelator (Gly-Ser-Cys) snmjournals.orgmostwiedzy.pl. The TKPPR analog exhibits a fourfold greater receptor affinity compared to natural tuftsin, making it an effective agent for imaging inflammation snmjournals.org. 99mTc-RP128 has been successfully utilized in clinical studies to visualize inflammatory sites, including those associated with rheumatoid arthritis snmjournals.orgmostwiedzy.plresearchgate.net.
Beyond technetium-based agents, tuftsin conjugates with gadolinium (Gd-DOTA-tuftsin) have been explored as cell-specific contrast agents for magnetic resonance imaging (MRI). These conjugates have demonstrated the ability to label macrophages, making them highly magnetic and detectable by MRI, thus offering potential for imaging macrophage-mediated inflammation in conditions such as brain traumas and stroke nih.govresearchgate.net. Terbium (Tb-DOTA-tuftsin) conjugates also show promise as optical reagents for visualizing immune responses involving macrophage cells nih.gov.
Research findings on receptor binding indicate that tuftsin binds to its receptor on human polymorphonuclear leukocytes with an estimated dissociation constant (K_D) of 80 nM. Tuftsin analogs, such as Lys-Pro-Arg and Thr-Lys-Pro-Arg(NO2), show comparable binding affinities with K_i values approaching 33-40 nM, suggesting that tuftsin may interact with the chemotactic peptide receptor tmc.edu.
Fluorescent Tuftsin Probes Fluorescent tuftsin probes are synthesized for microscopic visualization and real-time studies of receptor dynamics. Early work involved the synthesis of N-terminal derivatized mono-fluoresceinated tuftsin probes tmc.edu. More advanced approaches include the creation of fluorescent analogs incorporating dyes like rhodamine or dansyl, which are designed to specifically label and visualize the tuftsin receptor nih.gov. These fluorescent analogs maintain their biological activity and effectively compete for tuftsin binding sites on macrophage cells nih.gov.
Fluorescein-labeled tuftsin (Thr-Lys-Pro-Arg) and its pentapeptide analog (Thr-Lys-Pro-Pro-Arg) have been synthesized and evaluated for their ability to target macrophage cells in biological systems nih.govresearchgate.net. Studies have shown a concentration-dependent increase in fluorescence in macrophages incubated with these conjugates, confirming their utility as optical reagents for probing immune responses involving macrophages nih.gov. Specifically, fluorescein (B123965) isothiocyanate (FITC)-conjugated tuftsin has been identified as suitable for macrophage detection researchgate.net. Upon binding, tuftsin-receptor complexes initially distribute diffusely on the cell surface, then rapidly redistribute to form patches, and subsequently undergo internalization, a process potentially crucial for modulating biological effects tmc.edu.
Table 1: Examples of Radiolabeled and Fluorescent Tuftsin Probes
| Probe Type | Tuftsin/Analog | Label/Conjugate | Application | Key Findings |
| Radiolabeled | L-prolyl-3,4-(3)H(N)-tuftsin | Tritium (3H) | Receptor Binding Studies | Specific activity: 44.9 Ci/mmole; K_D for tuftsin: 80 nM tmc.edu. |
| Radiolabeled | Thr-Lys-Pro-Pro-Arg (TKPPR) | 99mTc-chelator (RP128) | Inflammation Imaging | Fourfold greater receptor affinity than tuftsin; used for imaging rheumatoid arthritis snmjournals.orgmostwiedzy.pl. |
| Radiolabeled | Thr-Lys-Pro-Arg | Gd-DOTA | MRI Contrast Agent | Labels macrophages for imaging inflammation in brain traumas, stroke nih.govresearchgate.net. |
| Fluorescent | Thr-Lys-Pro-Arg | Fluorescein | Macrophage Targeting | Concentration-dependent fluorescence increase in macrophages; suitable for detection nih.govresearchgate.net. |
| Fluorescent | Tuftsin analogs | Rhodamine, Dansyl | Receptor Visualization | Retain biological activity, compete for binding sites, visualize receptor distribution nih.gov. |
Application in Biosensor Technologies for Immune Profiling
Tuftsin's potent immunomodulatory properties and its specific interactions with immune cells make it a valuable component in biosensor technologies aimed at immune profiling. Immune profiling involves assessing the state and activity of immune cells, which is critical for diagnostics, disease monitoring, and therapeutic development azosensors.com.
Tuftsin is known to stimulate the phagocytic activity of various immune cells, including macrophages, neutrophils, and monocytes, through specific receptor-mediated mechanisms medchemexpress.comchemicalbook.comresearchgate.netcelluars.com. This inherent biological activity can be leveraged in biosensor designs. Biosensors, generally operating on principles such as localized surface plasmon resonance (LSPR), generate signals in response to molecular binding events or cellular changes, enabling highly sensitive detection azosensors.com.
In the context of immune profiling, tuftsin can be utilized in several ways within biosensor platforms:
Immune Cell Activation and Response Monitoring: Biosensors can be engineered to detect the activation or functional changes in immune cells induced by tuftsin. For instance, a biosensor could measure the enhanced phagocytic activity or the production of reactive oxygen species (which tuftsin augments wikipedia.org) by immune cells upon exposure to tuftsin, thereby providing insights into the responsiveness of these cells. While direct examples of tuftsin as the primary sensing element in a biosensor for profiling are less explicit in the provided search results, its role as a stimulant or a target for immune cells within a biosensor system is implied.
Targeting and Detection of Immune Cells: Given tuftsin's specific binding to macrophages, monocytes, and polymorphonuclear leukocytes celluars.com, tuftsin or its conjugates can be immobilized on biosensor surfaces to capture or detect these specific immune cell populations from complex biological samples. For example, fluorescent monocytes themselves can act as biosensors, effectively reflecting the biological functions of microarray-bound antibodies and offering a robust method for profiling interactions between serum proteins and antigens researchgate.net. In such a system, tuftsin could be used to stimulate or identify specific monocyte subsets.
Carrier Systems for Enhanced Immune Response: While not a direct biosensor application for profiling, tuftsin-bearing liposomes (Tuft-liposomes) have been shown to enhance the immunogenicity of antigens and effectively clear fungal infections mdpi.com. This demonstrates tuftsin's ability to modulate immune responses, which is foundational to understanding immune profiling. Similarly, dendrimer-tuftsin conjugates specifically bind to macrophages and other phagocytic cells, improving the efficacy of targeted therapies and reducing systemic toxicity celluars.com. The specificity of tuftsin for these cells could be exploited in biosensor platforms to monitor the presence or activity of these targeted cells.
The integration of tuftsin's specific biological interactions with advanced biosensor technologies holds promise for developing novel tools for immune profiling. These tools could provide real-time, sensitive, and specific data on immune cell function, which is invaluable for diagnosing immune deficiencies, monitoring disease progression, and evaluating the efficacy of immunotherapies.
Table 2: Potential Applications of Tuftsin in Biosensor Technologies for Immune Profiling
| Application Area | Mechanism Involving Tuftsin | Potential Biosensor Output | Immune Profiling Insight |
| Immune Cell Activation | Tuftsin stimulates phagocytosis and reactive oxygen species formation in macrophages/neutrophils wikipedia.orgmedchemexpress.comchemicalbook.comresearchgate.netcelluars.com. | Changes in optical, electrochemical, or mechanical signals due to cell activity. | Assessment of immune cell responsiveness and functional status. |
| Specific Cell Targeting | Tuftsin binds specifically to macrophages, monocytes, and polymorphonuclear leukocytes celluars.com. | Detection of bound cells on a tuftsin-functionalized surface (e.g., optical, impedance). | Quantification and identification of specific immune cell populations. |
| Immunogenicity Enhancement | Tuftsin-bearing liposomes enhance antigen presentation and immune responses mdpi.com. | Measurement of immune cell activation markers or cytokine release in response to tuftsin-modified antigens. | Evaluation of vaccine efficacy or immune system's capacity to respond to specific threats. |
Future Research Directions and Translational Perspectives for Tuftsin Analogs
Deeper Elucidation of Receptor-Mediated Signaling Pathways and Cross-Talk
While significant progress has been made, a complete understanding of the molecular mechanisms initiated by tuftsin (B1682037) analogs remains a critical area for future investigation. It is now established that tuftsin and its analogs primarily bind to Neuropilin-1 (Nrp1), a transmembrane receptor, to exert their effects. nih.govnih.govbiosyn.com Binding to Nrp1 initiates signaling through a co-receptor, the transforming growth factor-beta (TGFβ) receptor-1 (TβR1). nih.govnih.gov
This activation leads to the canonical TGFβ signaling pathway, characterized by the phosphorylation of Smad3 and a concurrent reduction in Akt phosphorylation. nih.govnih.gov This cascade is responsible for inducing an anti-inflammatory M2 phenotype in immune cells like microglia. nih.govresearchgate.net
Future research must delve deeper into the intricate cross-talk between this primary pathway and other significant cellular signaling networks.
JAK-STAT Pathway: Preliminary evidence suggests that tuftsin administration can attenuate the phosphorylation of STAT1 (phospho-STAT1), a key component of pro-inflammatory signaling, while simultaneously boosting the production of anti-inflammatory cytokines IL-4 and IL-10. mostwiedzy.pl A more profound investigation is needed to map the precise molecular links between Nrp1/TGFβ activation and the modulation of the JAK-STAT pathway.
TNFα Signaling: Studies have revealed a reciprocal relationship between Nrp1 and Tumor Necrosis Factor-alpha (TNFα) signaling. Nrp1 can modulate TNFα-induced inflammatory responses, and conversely, TNFα can downregulate Nrp1 expression. frontiersin.orgconsensus.app Understanding how tuftsin analogs impact this Nrp1-TNFα axis is crucial, as it could have significant implications for treating inflammatory diseases.
VEGF Signaling: Given that Nrp1 is also a key receptor for Vascular Endothelial Growth Factor (VEGF), exploring the interplay between tuftsin and VEGF signaling is essential. biosyn.com An antagonist analog, TKPPR, has been shown to block VEGF binding to Nrp1 and inhibit VEGF-induced signaling, suggesting a potential anti-angiogenic role for certain tuftsin analogs. biosyn.com
A comprehensive understanding of these signaling networks will enable the development of analogs that can selectively activate desired pathways while avoiding off-target effects, leading to more precise therapeutic interventions.
Rational Design of Next-Generation Analogs with Enhanced Specificity, Potency, and Stability
The inherent instability of the native tuftsin peptide is a major obstacle to its therapeutic use. mostwiedzy.pl Rational design strategies are paramount for engineering next-generation analogs that overcome this limitation while enhancing biological activity. This involves a multi-pronged approach focusing on structural modifications to improve pharmacokinetic and pharmacodynamic properties.
Key strategies for rational design include:
Structural Modifications: Systematic alterations to the peptide backbone, including N-terminal, C-terminal, and "within-chain" modifications, can be explored to identify structures with higher receptor affinity and activity. nih.gov Dimerization or multimerization of the peptide sequence is another strategy that has been shown to increase affinity for Nrp1. biosyn.com
Improving Stability: To counteract enzymatic degradation, modifications such as altering the ε-amino group of lysine (B10760008) or incorporating unnatural amino acids can be employed. mostwiedzy.pl The development of peptidomimetics, which mimic the structure of the peptide but are built from non-natural components like N-methylated amino acids or peptoids, offers a promising route to create highly stable and potent analogs. mdpi.com
Conjugation: Linking tuftsin analogs to other molecules can enhance their therapeutic profile. For instance, conjugation with moieties like anthraquinone (B42736) and acridine/acridone derivatives has been explored. mostwiedzy.plresearchgate.net This approach can also be used to create bifunctional molecules that combine the immunomodulatory properties of tuftsin with other therapeutic actions.
The overarching goal is to generate a library of novel analogs with a spectrum of properties, allowing for the selection of optimal candidates for specific disease applications.
| Design Strategy | Objective | Example/Approach | Reference |
|---|---|---|---|
| Structural Modification | Enhance receptor binding and potency | N-terminal, C-terminal, within-chain modifications; Dimerization (e.g., TKPPR dimers) | biosyn.comnih.gov |
| Stability Enhancement | Increase resistance to enzymatic degradation (proteolysis) | Modification of lysine ε-amino group; Incorporation of N-methyl amino acids (Peptidomimetics) | mostwiedzy.plmdpi.com |
| Conjugation | Create bifunctional molecules or improve targeting | Conjugation to muramyl dipeptides (MDP) or nor-MDP | nih.gov |
Exploration of Synergistic Therapeutic Combinations in Preclinical Settings
The immunomodulatory nature of tuftsin analogs makes them ideal candidates for combination therapies, where they can potentiate the effects of other treatments. Future preclinical research should focus on systematically exploring these synergistic interactions in various disease models.
Promising combination strategies include:
Immuno-oncology: A compelling preclinical study demonstrated that a tuftsin-fusion protein, LDM-TF, acted synergistically with an anti-CD47 antibody. nih.gov LDM-TF not only stimulated macrophage activity but also downregulated the "don't eat me" signal CD47 on circulating gastric tumor cells, significantly enhancing their phagocytosis by macrophages when combined with the checkpoint inhibitor. nih.gov Exploring combinations with other checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or CAR-T cell therapies could unlock new paradigms in cancer treatment.
Infectious Diseases: Combining tuftsin analogs with conventional antibiotics or antifungal agents could enhance pathogen clearance. The tuftsin-mediated boost in phagocytic activity may help overcome antibiotic resistance by facilitating the physical removal of pathogens.
Enhanced Immunoadjuvants: Conjugating tuftsin analogs with other immunostimulants, such as muramyl dipeptide (MDP), has been shown to produce a more rapid and potent immune response, including enhanced cytokine secretion and oxidative burst, compared to either agent alone. nih.gov This suggests their potential as powerful adjuvants in vaccine formulations.
These studies will be critical for identifying the most effective therapeutic pairings and the optimal contexts for their use, paving the way for clinical trials in complex multifactorial diseases.
| Combination Agent | Tuftsin Analog/Fusion | Disease Model/Context | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Anti-CD47 Antibody | Lidamycin-Tuftsin Fusion (LDM-TF) | Gastric Cancer (Circulating Tumor Cells) | Enhanced macrophage phagocytosis of tumor cells | nih.gov |
| Muramyl Dipeptide (MDP) | Tuftsin-MDP Conjugate | In Vitro (Human Monocytes/Lymphocytes) | More rapid and efficient stimulation of cytokine secretion and oxidative burst | nih.gov |
Application of Advanced Spectroscopic and Structural Biology Techniques for Conformation-Function Relationships
A fundamental understanding of how the three-dimensional structure of a tuftsin analog relates to its biological function is essential for rational design. The application of high-resolution structural and biophysical techniques is a critical future direction to elucidate these conformation-function relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been instrumental in studying the solution conformation of tuftsin and its analogs. nih.govacs.org Early studies indicated that while tuftsin does not adopt a single preferred conformation in water, it favors a specific structure in less polar solvents, which may mimic the receptor-bound state. nih.gov Future NMR studies, including advanced techniques like transferred NOE experiments, can provide detailed insights into the conformation of analogs when bound to Nrp1 or fragments thereof.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): A high-resolution crystal or cryo-EM structure of a tuftsin analog in complex with its receptor, Nrp1, is a major goal for the field. Such a structure would provide an atomic-level blueprint of the binding interface, revealing the key interactions that determine binding affinity and specificity. This information would be invaluable for structure-based drug design, allowing for the computational modeling and precise engineering of next-generation analogs with optimized receptor engagement. peakproteins.commdpi.comuni-bonn.de To date, a co-crystal structure has not been reported, representing a significant knowledge gap and a priority for future research.
Molecular Dynamics (MD) Simulations: Computational techniques like MD simulations can complement experimental data by providing dynamic views of analog-receptor interactions. researchgate.net These simulations can predict how different modifications affect the conformational landscape of the peptide and its binding energy, helping to prioritize the synthesis of the most promising candidates. researchgate.net
By integrating these advanced techniques, researchers can move beyond empirical screening and adopt a more predictive, structure-guided approach to the development of potent and selective tuftsin-based therapeutics.
Q & A
Basic Research Questions
Q. What structural features of Tuftsin, Lys(4)- are critical for its receptor binding and immune modulation?
- Methodological Answer : To identify critical structural motifs, researchers employ techniques like alanine scanning mutagenesis, NMR spectroscopy, and molecular docking simulations. For example, substituting Lys(4) with other amino acids and measuring phagocytic activation in macrophages can reveal residue-specific contributions . Comparative studies with analogs (e.g., Thr-Lys-Pro-Arg vs. modified sequences) using flow cytometry or calcium flux assays further clarify structure-function relationships .
Q. How do researchers validate the specificity of Tuftsin, Lys(4)- for macrophage receptors?
- Methodological Answer : Specificity is tested via competitive binding assays using unlabeled Tuftsin or receptor antagonists. Flow cytometry with fluorescently labeled Tuftsin, Lys(4)- and receptor-blocking antibodies (e.g., anti-FcγR) can confirm target engagement. Cross-reactivity with other peptides (e.g., Substance P) is evaluated via receptor-transfected cell lines and radioligand displacement assays .
Q. What in vitro assays are most reliable for quantifying Tuftsin, Lys(4)- bioactivity?
- Methodological Answer : Phagocytosis assays using fluorescently tagged particles (e.g., latex beads) in macrophage cultures are standard. Complement these with cytokine profiling (ELISA for TNF-α, IL-6) and intracellular calcium measurement via Fura-2 AM fluorescence. Dose-response curves (EC50 calculations) should be replicated across ≥3 independent experiments to ensure robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values of Tuftsin, Lys(4)- across different macrophage cell lines?
- Methodological Answer : Discrepancies may arise from variations in receptor density, cell activation states, or assay conditions. Standardize protocols by:
- Using isogenic cell lines (e.g., THP-1 vs. primary macrophages).
- Controlling for serum components (e.g., fetal bovine serum proteases).
- Validating peptide purity via HPLC and mass spectrometry .
- Perform meta-analyses of published data to identify confounding variables (e.g., batch-to-batch peptide variability) .
Q. What strategies optimize the synthesis of Tuftsin, Lys(4)- conjugates for targeted drug delivery?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry ensures high purity. Conjugation to payloads (e.g., antimicrobial ionophores) requires linkers resistant to lysosomal degradation (e.g., PEG spacers). Validate conjugate stability via HPLC and in vitro macrophage uptake assays. Compare internalization efficiency using confocal microscopy with fluorescent tags .
Q. How should researchers address conflicting data on Tuftsin, Lys(4)-'s role in modulating cyclic nucleotide signaling?
- Methodological Answer : Use phosphodiesterase inhibitors (e.g., IBMX) to stabilize cyclic AMP/GMP levels in macrophages. Combine with siRNA knockdown of specific receptors (e.g., G-protein-coupled receptors) to isolate signaling pathways. Cross-validate findings using phospho-specific antibodies in Western blotting or multiplex bead-based assays .
Data Analysis & Presentation Guidelines
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Tuftsin, Lys(4)-?
- Methodological Answer : Nonlinear regression models (e.g., log[agonist] vs. response in GraphPad Prism) are standard for EC50 determination. For heterogeneous datasets, use mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes rather than relying solely on p-values .
Q. How can researchers ensure reproducibility in Tuftsin, Lys(4)- studies despite batch-to-batch variability?
- Methodological Answer : Implement stringent quality control:
- Characterize peptides via MALDI-TOF MS and amino acid analysis.
- Include internal controls (e.g., a reference batch) in each experiment.
- Share raw data and synthesis protocols in public repositories (e.g., Zenodo) to enable cross-lab validation .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
